![molecular formula C14H16N2O B2691208 4-Methyl-2-morpholinoquinoline CAS No. 79140-31-1](/img/structure/B2691208.png)
4-Methyl-2-morpholinoquinoline
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Overview
Description
4-Methyl-2-morpholinoquinoline (MMQ) is a synthetic compound that has drawn considerable attention in recent years due to its unique properties . It is a synthetic compound with a molecular weight of 228.295.
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The chemometric QSAR analysis of antifungal and antibacterial activity of novel 2-morpholinoquinoline analogs and their molecular structure described by in silico molecular descriptors . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Chemical Reactions Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Scientific Research Applications
Anticancer Potential
The quinoline ring structure, found in 4-Methyl-2-morpholinoquinoline, has been recognized as a flexible nucleus for designing physiologically active chemicals. In a recent study, five novel 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated for their anticancer potential against the HepG2 cell line . Notably:
Antibacterial and Antifungal Activity
In silico molecular descriptors have been used to analyze the antifungal and antibacterial activity of 2-morpholinoquinoline analogs. While specific data on 4-Methyl-2-morpholinoquinoline is not available, this class of compounds has shown potential in combating microbial infections .
Antimicrobial Properties
A series of 2-morpholinoquinoline scaffolds, including 4-Methyl-2-morpholinoquinoline, were synthesized and screened for in vitro antimicrobial activity against bacteria and fungi. Although further studies are needed, these compounds hold promise as antimicrobial agents .
Neuroprotective Effects
Quinoline derivatives, including 4-Methyl-2-morpholinoquinoline, have been investigated for their neuroprotective properties. These compounds may play a role in preventing neurodegenerative diseases by modulating cellular pathways .
Other Biological Activities
Quinoline moieties are present in various natural compounds with diverse biological activities. These include anticonvulsant, cardiotonic, and analgesic properties. Additionally, quinoline derivatives have shown activity against bacteria, fungi, parasites, and worms .
Mechanism of Action
Target of Action
The primary target of 4-Methyl-2-morpholinoquinoline is the enzyme glucosamine-6-phosphate synthase . This enzyme plays a crucial role in the biochemical pathways of various organisms, including fungi such as Aspergillus fumigatus .
Mode of Action
4-Methyl-2-morpholinoquinoline interacts with the active site of the enzyme glucosamine-6-phosphate synthase
Biochemical Pathways
The interaction of 4-Methyl-2-morpholinoquinoline with glucosamine-6-phosphate synthase affects the biochemical pathways involving this enzyme
Result of Action
Some studies suggest that it has significant antifungal activity against aspergillus fumigatus and potential anticancer activity against the HepG2 cell line .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methylquinolin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-10-14(16-6-8-17-9-7-16)15-13-5-3-2-4-12(11)13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPAHVWKDJNTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-morpholinoquinoline |
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